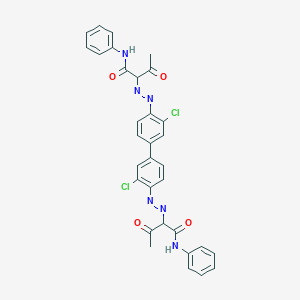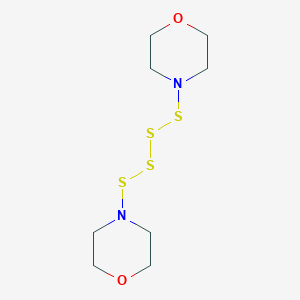
Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide, also known as MPTP, is a chemical compound that has been widely used in scientific research due to its potential applications in the field of neuroscience. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to a Parkinsonian-like syndrome in animals and humans.
Applications De Recherche Scientifique
Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide has been widely used in scientific research to model Parkinson's disease in animals and to investigate the pathogenesis of the disease. Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide selectively targets dopaminergic neurons in the substantia nigra, leading to a loss of dopamine and the subsequent development of Parkinsonian symptoms. This makes Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide a valuable tool for studying the mechanisms underlying Parkinson's disease and for testing potential new therapies.
Mécanisme D'action
The mechanism of action of Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide involves its conversion to MPP+ (1-methyl-4-phenylpyridinium), a potent neurotoxin that selectively accumulates in dopaminergic neurons. MPP+ is then taken up by the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately leads to the death of dopaminergic neurons and the development of Parkinsonian symptoms.
Effets Biochimiques Et Physiologiques
Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to a loss of dopamine and the subsequent development of Parkinsonian symptoms. These symptoms include tremors, rigidity, bradykinesia, and postural instability. Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to the pathogenesis of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide as a model for Parkinson's disease has several advantages. It selectively targets dopaminergic neurons in the substantia nigra, which is a key feature of Parkinson's disease. It also induces Parkinsonian symptoms that closely resemble those seen in humans, making it a valuable tool for studying the disease. However, there are also limitations to the use of Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide. It is a potent neurotoxin that can be dangerous to handle, and its effects can be irreversible. It also does not fully replicate the complexity of Parkinson's disease, which involves multiple systems and pathways.
Orientations Futures
There are several future directions for research involving Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide. One area of interest is the development of new therapies that can protect dopaminergic neurons from Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide-induced toxicity. Another area of interest is the use of Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide in combination with other neurotoxins to model more complex neurodegenerative diseases. Additionally, the use of Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide in combination with imaging techniques may provide new insights into the pathogenesis of Parkinson's disease.
Méthodes De Synthèse
Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide can be synthesized by condensing 2-acetylpyridine with benzylhydrazine in the presence of formic acid. The resulting product is then treated with methyl iodide to yield Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide. This synthesis method has been well-established in the literature and has been used to produce Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide for various research applications.
Propriétés
Numéro CAS |
17258-16-1 |
|---|---|
Nom du produit |
Formic acid, 1-benzyl-2-(4,6-dimethyl-3-pyridazinyl)hydrazide |
Formule moléculaire |
C14H16N4O |
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
N-benzyl-N-[(4,6-dimethylpyridazin-3-yl)amino]formamide |
InChI |
InChI=1S/C14H16N4O/c1-11-8-12(2)15-16-14(11)17-18(10-19)9-13-6-4-3-5-7-13/h3-8,10H,9H2,1-2H3,(H,16,17) |
Clé InChI |
QRFGIUQJSOSUJN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN=C1NN(CC2=CC=CC=C2)C=O)C |
SMILES canonique |
CC1=CC(=NN=C1NN(CC2=CC=CC=C2)C=O)C |
Autres numéros CAS |
17258-16-1 |
Synonymes |
N-benzyl-N-[(4,6-dimethylpyridazin-3-yl)amino]formamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N(6)-[(indol-3-yl)acetyl]-L-lysine](/img/structure/B100925.png)





![4,4'''-Bis[(2-butyloctyl)oxy]-1,1':4',1'':4'',1'''-quaterphenyl](/img/structure/B100935.png)




![Ethanol, 2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]-](/img/structure/B100949.png)

